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Compound of Interest

Compound Name: 8-Chloro-2-methoxyquinoline

Cat. No.: B2719454 Get Quote

An In-Depth Technical Guide to 8-Chloro-2-
methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of medicinal chemistry and materials

science, substituted quinolines represent a cornerstone scaffold. Their inherent biological

activities and versatile chemical handles make them prized building blocks for novel molecular

entities. This guide focuses on a specific, yet intriguing, member of this family: 8-Chloro-2-
methoxyquinoline. While this compound is commercially available, indicating its utility in

synthesis, it exists in a space of underexplored potential with limited published data.

This document, therefore, serves a dual purpose. It consolidates the known information on 8-
Chloro-2-methoxyquinoline and, more critically, provides a scientifically grounded framework

for its synthesis, characterization, and potential applications by drawing parallels with closely

related, well-documented analogues. We will proceed with a logic-driven approach, explaining

the "why" behind the "how," to empower researchers in their exploration of this promising

chemical entity.

Core Compound Identification
A precise understanding of the molecule in question is paramount. Here, we define the

fundamental properties of 8-Chloro-2-methoxyquinoline.
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Property Value Source

CAS Number 846038-39-9
[CymitQuimica[1], BLD

Pharm[2]]

Molecular Formula C₁₀H₈ClNO SynHet[3]

Molecular Weight 193.63 g/mol CymitQuimica[1]

IUPAC Name 8-chloro-2-methoxyquinoline SynHet[3]

Synthetic Pathways and Mechanistic Rationale
While specific, peer-reviewed synthesis protocols for 8-Chloro-2-methoxyquinoline are not

readily available in the public domain, a highly plausible and efficient synthetic route can be

extrapolated from established quinoline chemistry. The most logical approach involves the

nucleophilic aromatic substitution (SNAr) on an appropriate 2-chloroquinoline precursor.

Proposed Primary Synthetic Route: Nucleophilic
Aromatic Substitution
The foundational logic of this synthesis is the activation of the C2 position of the quinoline ring

by the ring nitrogen, making it susceptible to nucleophilic attack. The chlorine atom at this

position is a good leaving group, facilitating the substitution.

Caption: Proposed two-step synthesis of 8-Chloro-2-methoxyquinoline.

Experimental Protocol: A Practical Guide
The following protocol is a well-reasoned approach based on analogous transformations.

Researchers should consider this a starting point, with optimization likely necessary.

Step 1: Synthesis of 8-Chloro-2-chloroquinoline (Precursor)

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, place 8-Chloro-2-hydroxyquinoline (1.0 equivalent).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://cymitquimica.com/products/10-F603429/846038-39-9/8-chloro-2-methoxyquinoline/
https://www.bldpharm.com/products/846038-39-9.html
https://synhet.com/products/CAS-846038-39-9
https://cymitquimica.com/products/10-F603429/846038-39-9/8-chloro-2-methoxyquinoline/
https://synhet.com/products/CAS-846038-39-9
https://www.benchchem.com/product/b2719454?utm_src=pdf-body
https://www.benchchem.com/product/b2719454?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2719454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the

flask. This reaction is exothermic and should be performed in a well-ventilated fume hood.

Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours.

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and

carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench

the excess POCl₃.

Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g.,

sodium carbonate or sodium hydroxide solution) until the pH is basic. The product will likely

precipitate as a solid. Alternatively, extract the product with a suitable organic solvent (e.g.,

dichloromethane or ethyl acetate).

Purification: The crude product can be purified by recrystallization from a suitable solvent

(e.g., ethanol or hexane) or by column chromatography on silica gel.

Step 2: Synthesis of 8-Chloro-2-methoxyquinoline

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), dissolve the synthesized 8-Chloro-2-chloroquinoline (1.0 equivalent) in a dry polar

aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Addition of Nucleophile: Add sodium methoxide (NaOMe, 1.1-1.5 equivalents) to the solution.

This can be added as a solid or as a solution in methanol.

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating

(e.g., 50-70 °C) for several hours. Monitor the reaction by TLC until the starting material is

consumed.

Work-up: Quench the reaction by adding water. Extract the product with an organic solvent

(e.g., ethyl acetate).

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and

concentrate it under reduced pressure. The resulting crude product can be purified by

column chromatography or recrystallization to yield pure 8-Chloro-2-methoxyquinoline.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b2719454?utm_src=pdf-body
https://www.benchchem.com/product/b2719454?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2719454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical and Spectroscopic
Characterization (Predicted)
Due to the absence of published experimental data, the following properties and spectral

features are predicted based on the known characteristics of the quinoline scaffold and its

substituted derivatives. These serve as a guide for researchers in identifying and characterizing

the synthesized compound.

Physicochemical Properties
Property

Predicted
Value/Characteristic

Rationale

Melting Point Solid at room temperature

The planar, rigid structure and

molecular weight suggest a

crystalline solid. Analogous

compounds like 8-chloro-2-

methylquinoline have a melting

point of 64-68 °C.[4]

Boiling Point > 300 °C

High boiling point is expected

due to the aromatic system

and polarity.

Solubility

Soluble in common organic

solvents (e.g., DCM, CHCl₃,

Ethyl Acetate, THF, Methanol).

Sparingly soluble in water.

The methoxy group provides

some polarity, while the

chlorinated aromatic core

ensures solubility in organic

media.

Spectroscopic Signatures
The following are expected spectroscopic data points that would be critical for the structural

confirmation of 8-Chloro-2-methoxyquinoline.

¹H NMR (Proton Nuclear Magnetic Resonance):

Aromatic Region (δ 7.0-8.5 ppm): Expect a set of doublets and triplets corresponding to

the protons on the quinoline core. The chloro and methoxy groups will influence the
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chemical shifts of the adjacent protons.

Methoxy Group (δ ~4.0 ppm): A sharp singlet integrating to three protons is expected for

the -OCH₃ group.

¹³C NMR (Carbon Nuclear Magnetic Resonance):

Aromatic Region (δ 110-160 ppm): Ten distinct signals for the ten carbons of the quinoline

ring system are anticipated. The carbon attached to the chlorine will be shifted downfield,

and the carbon attached to the methoxy group will be significantly downfield.

Methoxy Carbon (δ ~55-60 ppm): A signal corresponding to the carbon of the -OCH₃

group.

IR (Infrared) Spectroscopy:

C-O Stretch (Aryl Ether): A strong absorption band around 1250-1200 cm⁻¹ and another

around 1050-1000 cm⁻¹.

C=N and C=C Stretching (Aromatic): Multiple sharp bands in the 1600-1450 cm⁻¹ region.

C-Cl Stretch: An absorption in the fingerprint region, typically around 800-600 cm⁻¹.

C-H Stretching (Aromatic and Methyl): Peaks just above 3000 cm⁻¹ for the aromatic C-H

and just below 3000 cm⁻¹ for the methyl C-H.

MS (Mass Spectrometry):

Molecular Ion (M⁺): A prominent peak at m/z 193. The presence of a chlorine atom will

result in a characteristic M+2 peak at m/z 195 with an intensity of approximately one-third

of the M⁺ peak, which is a definitive indicator of a monochlorinated compound.

Caption: Workflow for the structural elucidation of 8-Chloro-2-methoxyquinoline.

Applications in Research and Drug Development
While direct applications of 8-Chloro-2-methoxyquinoline are not extensively documented, its

structure suggests significant potential as a key intermediate in the synthesis of more complex
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molecules for various applications.

Scaffold for Medicinal Chemistry
The quinoline nucleus is a well-established "privileged scaffold" in drug discovery, appearing in

numerous approved drugs. The chloro and methoxy groups on 8-Chloro-2-methoxyquinoline
offer distinct advantages for further chemical modification:

The 8-Chloro Group: Can be a site for further functionalization through cross-coupling

reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl,

heteroaryl, or alkyl groups. This enables the exploration of structure-activity relationships

(SAR) in a targeted manner.

The 2-Methoxy Group: This group can influence the electronic properties and conformation

of the molecule. In some biological contexts, it can be a site of metabolic transformation or

can be demethylated to reveal a 2-hydroxyquinoline, which may have different biological

activities or chelation properties.

Derivatives of 8-hydroxyquinoline (a related scaffold) have shown a wide range of biological

activities, including anticancer, antimicrobial, and neuroprotective effects, often attributed to

their metal-chelating properties.[5][6] The derivatization of 8-Chloro-2-methoxyquinoline
could lead to novel compounds that can be screened for similar activities.

Building Block in Materials Science
Quinoline derivatives are also utilized in the development of organic light-emitting diodes

(OLEDs) and fluorescent sensors due to their photophysical properties. The substitution pattern

on 8-Chloro-2-methoxyquinoline could be tailored to fine-tune its electronic and luminescent

characteristics for such applications.

Safety and Handling
As with any chemical compound, proper safety precautions are essential when handling 8-
Chloro-2-methoxyquinoline.

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves,

and a lab coat.
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Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or

vapors. Avoid contact with skin and eyes.

Storage: Store in a cool, dry place away from incompatible materials such as strong

oxidizing agents.

Conclusion
8-Chloro-2-methoxyquinoline stands as a readily accessible yet underutilized building block

with considerable potential for innovation in both drug discovery and materials science. This

guide has provided a comprehensive, albeit partially predictive, overview of its core properties,

a robust synthetic strategy, and a forward-looking perspective on its potential applications. It is

our hope that this detailed technical framework will serve as a catalyst for further research into

this and other promising substituted quinolines, ultimately unlocking new avenues for scientific

advancement.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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